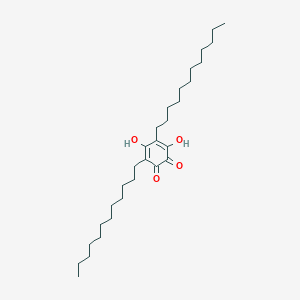
Agn-PC-0NI4OX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Agn-PC-0NI4OX is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its high reactivity and versatility, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0NI4OX typically involves several synthetic routes, including:
Template Method: This method requires a prefabricated template with quantities of pores to pattern the nanowires.
Electrochemical Method: This involves the use of electrochemical cells to synthesize the compound.
Wet Chemical Method: This method uses chemical reactions in a liquid medium to produce the compound.
Polyol Method: This involves the reduction of metal salts in a polyol medium.
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the above methods, with additional steps to ensure purity and consistency. Techniques such as vacuum filtration, spin coating, and spray coating are commonly used to produce large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
Agn-PC-0NI4OX undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states.
Reduction: Reduction reactions can convert this compound to its lower oxidation states.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions yield lower oxidation state products.
Scientific Research Applications
Agn-PC-0NI4OX has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions due to its high reactivity.
Biology: The compound is studied for its potential use in biological systems, including as a biosensor.
Medicine: Research is ongoing into its potential therapeutic applications, including drug delivery and antimicrobial properties.
Industry: This compound is used in the production of flexible electronics, transparent conductive films, and other advanced materials .
Mechanism of Action
The mechanism of action of Agn-PC-0NI4OX involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular components, leading to various biochemical effects. Its high reactivity allows it to participate in multiple pathways, making it a versatile tool in scientific research .
Comparison with Similar Compounds
Agn-PC-0NI4OX can be compared with other similar compounds, such as:
Silver Nanowires (AgNWs): Both compounds have high electrical conductivity and are used in flexible electronics.
Indium Tin Oxide (ITO): While ITO is widely used in optoelectronics, this compound offers better flexibility and lower cost.
Silver Nanoparticles (AgNPs): AgNPs are used in biomedical applications, similar to this compound, but differ in their synthesis and specific properties.
Properties
CAS No. |
42070-25-7 |
|---|---|
Molecular Formula |
C30H52O4 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
3,5-didodecyl-4,6-dihydroxycyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C30H52O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27(31)26(29(33)30(34)28(25)32)24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-24H2,1-2H3 |
InChI Key |
CFGGZJMWQOFYKL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C(C(=O)C(=O)C(=C1O)CCCCCCCCCCCC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















